molecular formula C22H28N2O2 B4329166 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

Cat. No.: B4329166
M. Wt: 352.5 g/mol
InChI Key: UFXKKSWMENKJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes an adamantyl group, a methylphenyl group, and an acetyl group.

Preparation Methods

The synthesis of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the adamantyl group: This step often involves the use of adamantyl halides or adamantyl alcohols in the presence of a base.

    Addition of the acetyl group: This can be done using acetyl chloride or acetic anhydride in the presence of a catalyst.

    Incorporation of the methylphenyl group: This step may involve the use of methylphenyl halides or methylphenyl boronic acids in a coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

    2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound lacks the acetyl and methyl groups, which may affect its reactivity and biological activity.

    3-acetyl-2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound lacks the methyl group, which may influence its chemical properties and applications.

    2-(1-adamantyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound lacks the acetyl group, which may impact its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-adamantyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-14-4-6-19(7-5-14)20-23-24(15(2)25)21(3,26-20)22-11-16-8-17(12-22)10-18(9-16)13-22/h4-7,16-18H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKKSWMENKJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(O2)(C)C34CC5CC(C3)CC(C5)C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 3
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 4
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 5
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

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